BENGHE Validation & Comparative

Check Availability & Pricing

An In-depth Evaluation of "Anticancer Agent
171" in Combination Therapy Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Anticancer agent 171

Cat. No.: B12376354

The designation "Anticancer agent 171" is not unique to a single compound but is associated
with several distinct therapeutic agents in various stages of clinical development. This guide
provides a detailed comparison of the most clinically advanced of these agents where
combination therapy data is available: PR-171 (Carfilzomib), a proteasome inhibitor for
hematologic malignancies, and UM171, a hematopoietic stem cell expansion agent used in the
context of cancer therapy. Additionally, this guide will briefly cover the status of ZW171 and
AZDO0171.

This publication is intended for researchers, scientists, and drug development professionals,
offering a comprehensive overview of the available clinical trial data, experimental protocols,
and mechanisms of action for each agent.

PR-171 (Carfilzomib): A Second-Generation
Proteasome Inhibitor

PR-171, now known as Carfilzomib (marketed as Kyprolis®), is an irreversible proteasome
inhibitor approved for the treatment of relapsed or refractory multiple myeloma.[1] Its
mechanism of action involves the selective and irreversible inhibition of the chymotrypsin-like
activity of the 20S proteasome, a key component in cellular protein degradation.[2] This leads
to an accumulation of ubiquitinated proteins, causing endoplasmic reticulum stress and
ultimately inducing apoptosis in cancer cells.[2][3]

Mechanism of Action: Carfilzomib Signaling Pathway
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Caption: Carfilzomib irreversibly inhibits the proteasome, leading to apoptosis.

Clinical Trials in Combination Therapy

Carfilzomib has been extensively studied in combination with other anticancer agents,
demonstrating improved efficacy over monotherapy.
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Experimental Protocols: A Representative Example (PX-
171-006)

o Study Design: A Phase Ib, multicenter, dose-escalation study to determine the maximum
tolerated dose (MTD) and assess the safety and efficacy of carfilzomib in combination with
lenalidomide and low-dose dexamethasone.

» Patient Population: Patients with relapsed or refractory multiple myeloma who had received
one to three prior therapies.

o Treatment Regimen:

o Carfilzomib: Administered intravenously on a 28-day cycle. The dose was escalated in
different cohorts.

o Lenalidomide: 25 mg orally on days 1-21 of a 28-day cycle.
o Dexamethasone: 40 mg orally weekly.

e Endpoints:
o Primary: Safety and MTD of the combination.

o Secondary: Overall response rate (ORR).

UM171: A Hematopoietic Stem Cell (HSC) Expansion
Agent

UM171 is a small molecule that promotes the ex vivo expansion of hematopoietic stem cells
from sources like umbilical cord blood. While not a direct anticancer agent, its use in
combination with high-dose chemotherapy and radiation (conditioning regimens) is critical for
successful allogeneic stem cell transplantation, a potentially curative therapy for many
hematologic malignancies. UM171's mechanism involves modulating the activity of the MYC
protein and other pathways to preserve the self-renewal capacity of HSCs during culture.

Mechanism of Action: UM171 in HSC Expansion
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Caption: UM171 promotes HSC self-renewal by modulating MYC protein activity.

Clinical Trials of UM171-Expanded Cord Blood
Transplantation

Clinical trials have evaluated the safety and efficacy of transplanting cord blood units expanded
ex vivo with UM171.
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Experimental Protocols: A Representative Example
(NCT03441958)

» Study Design: A single-center, open-label, Phase I/ll trial to assess the safety and efficacy of
UM171-expanded cord blood transplantation.

o Patient Population: 19 patients aged 18-65 with high-risk or ultra-high-risk newly diagnosed
multiple myeloma.

o Treatment Regimen:
o Induction Therapy: Standard induction chemotherapy for multiple myeloma.

o Conditioning Regimen: High-dose chemotherapy and/or radiation to ablate the patient's
bone marrow.

o Cell Product: Infusion of a single umbilical cord blood unit that was expanded ex vivo for 7
days in the presence of UM171.

o GVHD Prophylaxis: Standard immunosuppressive drugs to prevent graft-versus-host
disease.

e Endpoints:
o Primary: Safety and feasibility of the procedure.

o Secondary: Engraftment kinetics (time to neutrophil and platelet recovery), incidence of
GVHD, relapse rates, progression-free survival, and overall survival.
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Caption: Clinical trial workflow for UM171-expanded cord blood transplantation.

Other "171" Designated Anticancer Agents
ZW171

ZW171 is a bispecific T-cell engager antibody designed to target mesothelin (MSLN) on tumor
cells and CD3 on T-cells, thereby directing T-cells to kill cancer cells. An Investigational New
Drug (IND) application was cleared by the FDA, and a Phase 1 trial (NCT06523803) in patients
with advanced solid tumors was initiated in late 2024. However, in September 2025,
Zymeworks announced the discontinuation of ZW171's clinical development. The decision was
based on data from the dose-escalation portion of the Phase 1 study, which indicated an
unfavorable benefit-risk profile. Consequently, no combination therapy clinical trial data is
available for ZW171.
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AZDO0171 (Falbikitug)

AZDO0171 is a humanized monoclonal antibody that targets and neutralizes the leukemia
inhibitory factor (LIF). LIF is implicated in promoting an immunosuppressive tumor
microenvironment. Preclinical studies have shown that blocking LIF can sensitize tumors to
chemotherapy and immune checkpoint inhibitors. A Phase 1 monotherapy trial (NCT03490669)
in patients with advanced solid tumors found the drug to be well-tolerated. A Phase 2 clinical
trial (NCT04999969) was initiated to evaluate AZD0171 in combination with the anti-PD-L1
antibody durvalumab and chemotherapy in metastatic pancreatic cancer. Detailed results from
this combination trial are not yet publicly available.

Comparative Summary and Conclusion

The designation "Anticancer agent 171" encompasses a diverse group of therapeutic
modalities.

e PR-171 (Carfilzomib) is a well-established and approved drug for multiple myeloma.
Extensive clinical data from numerous Phase lll trials support its use in combination
regimens, where it has become a standard of care, significantly improving progression-free
survival compared to older proteasome inhibitors.

o UML171 represents a novel approach in cancer therapy, focusing on enhancing the efficacy of
a potentially curative procedure—allogeneic stem cell transplantation. Clinical data, though
from earlier phase trials, is promising, suggesting that UM171-expanded cord blood can lead
to faster engraftment and potentially better long-term outcomes, including lower rates of
severe GVHD and non-relapse mortality, when compared to traditional graft sources.

e ZW171 and AZD0171 are in earlier stages of development. The discontinuation of ZW171
highlights the challenges of translating preclinical promise into clinical benefit. AZD0171
remains an active area of investigation, with its potential in combination immunotherapy and
chemotherapy regimens yet to be fully elucidated in published clinical trial results.

For researchers and drug development professionals, the distinct mechanisms and clinical
applications of these "171" agents underscore the varied and evolving landscape of cancer
therapeutics. While Carfilzomib offers a clear example of a successful combination agent,
UML171 provides a compelling case for a supportive therapy that significantly enhances a
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complex treatment modality. The trajectories of ZW171 and AZD0171 illustrate the high-risk,
high-reward nature of novel oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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